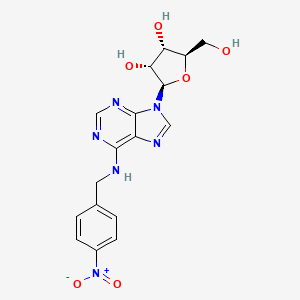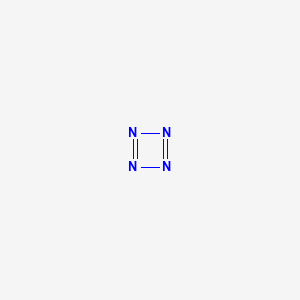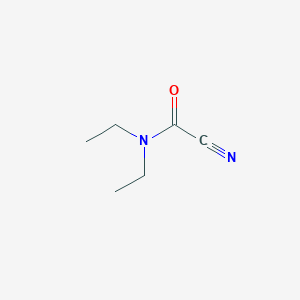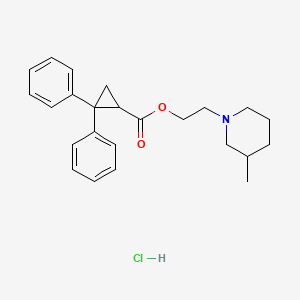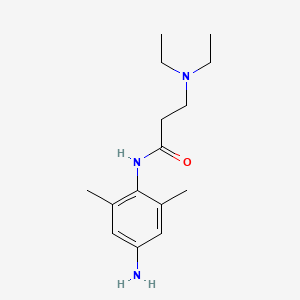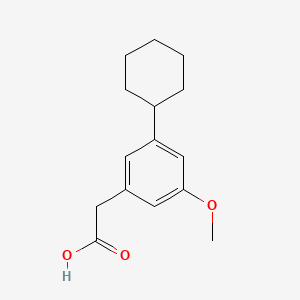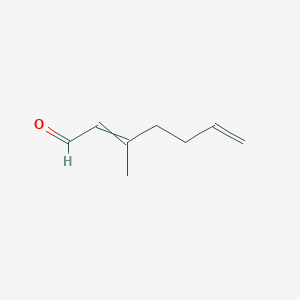
3-Methylhepta-2,6-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhepta-2,6-dienal: is an organic compound with the molecular formula C10H14O It is a type of aldehyde characterized by the presence of a methyl group and two double bonds in its heptadienal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhepta-2,6-dienal can be achieved through various organic reactions. One common method involves the aldol condensation of suitable aldehydes or ketones, followed by dehydration to form the desired dienal structure. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide or potassium hydroxide, and controlled temperature to facilitate the condensation and dehydration steps.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and purification techniques, such as distillation and chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 3-Methylhepta-2,6-dienol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methylhepta-2,6-dienal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new compounds and materials.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a candidate for further investigation in drug discovery and development.
Medicine: The compound’s potential bioactivity also extends to medicinal chemistry. Researchers explore its effects on biological systems to identify potential therapeutic applications, such as antimicrobial agents or other pharmaceutical uses.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its distinct aroma and chemical properties make it a valuable ingredient in various consumer products.
Mecanismo De Acción
The mechanism of action of 3-Methylhepta-2,6-dienal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its potential bioactivity, including antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
Citral (3,7-Dimethylocta-2,6-dienal): Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
6-Methyl-3,5-heptadien-2-one: Another related compound with a similar dienal structure but different functional groups.
Uniqueness: 3-Methylhepta-2,6-dienal is unique due to its specific substitution pattern and reactivity Its distinct chemical properties make it valuable in various applications, from organic synthesis to potential bioactive compounds
Propiedades
Número CAS |
51221-81-9 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-methylhepta-2,6-dienal |
InChI |
InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h3,6-7H,1,4-5H2,2H3 |
Clave InChI |
REAMCSFHUFZAHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


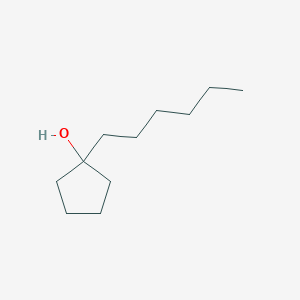

![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)


